n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine
Description
N-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine is a benzoxazole derivative featuring a 1-methoxypropan-2-yl substituent on the amine group. Benzoxazoles are heterocyclic compounds with a fused benzene and oxazole ring, known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1-methoxypropan-2-yl group introduces an ether linkage and branched aliphatic chain, which may enhance solubility and metabolic stability compared to simpler substituents.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C11H14N2O2/c1-8(7-14-2)12-11-13-9-5-3-4-6-10(9)15-11/h3-6,8H,7H2,1-2H3,(H,12,13) |
InChI Key |
SSWPEWAZLVQXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine typically involves the reaction of 2-aminobenzoxazole with appropriate alkylating agents. One common method includes the use of 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile (MeCN). The reaction is carried out under reflux conditions for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products are primarily amine derivatives.
- Substitution reactions yield various alkylated or arylated benzoxazole derivatives .
Scientific Research Applications
n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The nature of the substituent on the benzoxazole amine significantly impacts physicochemical properties.
Key Observations :
- The 1-methoxypropan-2-yl group balances lipophilicity and solubility due to its ether oxygen and aliphatic chain.
- Nitro-substituted derivatives (e.g., 2a) exhibit higher melting points and electron-deficient aromatic rings, influencing reactivity in electrophilic substitutions .
- Boronate esters (e.g., SI-4) are valuable in cross-coupling reactions but may suffer from hydrolytic instability .
Anti-inflammatory Activity
- Nitro-substituted derivatives (e.g., 2a–g) inhibit LPS-induced inflammation by modulating IL-6 and IL-1β mRNA expression .
Enzyme Inhibition
Stability and Reactivity
- Boronate esters (e.g., SI-4) are prone to hydrolysis, limiting their utility in aqueous environments .
- Nitro groups (e.g., 2a) may undergo reduction to amines under physiological conditions, altering bioactivity .
- The 1-methoxypropan-2-yl group offers hydrolytic stability compared to boronate esters and avoids redox activity seen in nitro groups.
Biological Activity
Introduction
N-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound, emphasizing its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a methoxy group and a benzo[d]oxazole moiety, which are critical for its biological activity.
Anti-inflammatory Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound was shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in vitro. In vivo studies indicated that these compounds could effectively reduce mRNA levels of TNF-α without causing hepatotoxicity .
Table 1: Summary of Anti-inflammatory Activity
| Compound Name | Cytokine Inhibition | In Vitro/In Vivo | Toxicity |
|---|---|---|---|
| Compound 5f | IL-1β, IL-6 | Both | Low |
| Compound 4d | TNF-α | Both | Low |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in various models. One study highlighted that derivatives with a similar structure protected PC12 cells from amyloid-beta-induced apoptosis, reducing hyperphosphorylation of tau protein and expression of key proteins involved in neurodegeneration .
Table 2: Neuroprotective Activity Data
| Compound Name | Mechanism of Action | Model Used | Effectiveness |
|---|---|---|---|
| Compound 5c | Reduces Aβ-induced apoptosis | PC12 Cells | Significant |
| Donepezil | Cholinesterase inhibitor | PC12 Cells | Moderate |
Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of this compound. Compounds with similar structures have shown promise in reducing oxidative stress markers in neuronal cell lines, indicating their potential for treating neurodegenerative diseases .
Study on Anti-inflammatory Mechanisms
In a study investigating the anti-inflammatory mechanisms, compounds structurally related to this compound were synthesized and evaluated for their ability to inhibit NF-kB signaling pathways. Results indicated that these compounds effectively reduced the expression levels of pro-apoptotic factors like Bax while increasing anti-apoptotic factors like Bcl-2, suggesting a protective mechanism against cell death .
Neuroprotective Efficacy in Animal Models
In vivo experiments using zebrafish models demonstrated that compound 5c exhibited lower toxicity compared to traditional treatments like donepezil while effectively improving survival rates post-exposure to neurotoxic agents. This suggests a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
